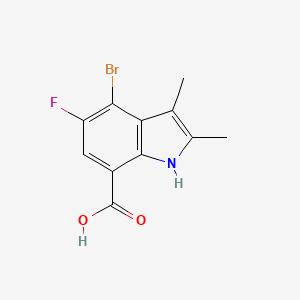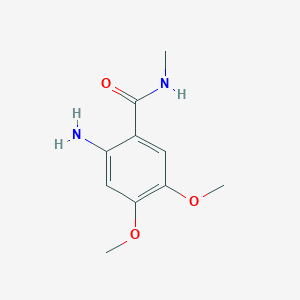![molecular formula C12H16N2O5 B3249133 2-[Boc(methyl)amino]-4-nitrophenol CAS No. 191352-28-0](/img/structure/B3249133.png)
2-[Boc(methyl)amino]-4-nitrophenol
概要
説明
2-[Boc(methyl)amino]-4-nitrophenol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenol moiety. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions. The nitrophenol group is known for its electron-withdrawing properties, which can influence the reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc(methyl)amino]-4-nitrophenol typically involves the protection of an amino group with a Boc group, followed by nitration of the phenol ring. One common method involves the reaction of 4-nitrophenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (NEt3) to form the Boc-protected intermediate. This intermediate is then reacted with methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-[Boc(methyl)amino]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Quinones
Reduction: 2-[Boc(methyl)amino]-4-aminophenol
Substitution: 2-(Methylamino)-4-nitrophenol
科学的研究の応用
2-[Boc(methyl)amino]-4-nitrophenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[Boc(methyl)amino]-4-nitrophenol involves its interaction with molecular targets through its functional groups. The nitrophenol moiety can participate in electron transfer reactions, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows the compound to act as a versatile intermediate in various chemical and biological processes.
類似化合物との比較
Similar Compounds
2-[Boc(amino)]-4-nitrophenol: Similar structure but without the methyl group on the amino moiety.
2-[Boc(methyl)amino]-4-chlorophenol: Similar structure but with a chlorine atom instead of a nitro group.
2-[Boc(methyl)amino]-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-[Boc(methyl)amino]-4-nitrophenol is unique due to the presence of both the Boc-protected amino group and the nitrophenol moiety. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. The nitro group provides electron-withdrawing properties, which can influence the reactivity and stability of the compound, making it distinct from other similar compounds.
特性
IUPAC Name |
tert-butyl N-(2-hydroxy-5-nitrophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(16)13(4)9-7-8(14(17)18)5-6-10(9)15/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYJQWXBPNAZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3249052.png)









![2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B3249138.png)


![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)
